REACTION_CXSMILES
|
C[O-].[Na+].CCO.Cl.[N:8]1[CH2:12][CH2:11][CH2:10][C:9]=1[NH2:13].Br[C:15](=[CH:18]OCCC)[CH:16]=[O:17]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[N:13]1[C:15]([CH:16]=[O:17])=[CH:18][N:8]2[CH2:12][CH2:11][CH2:10][C:9]=12 |f:0.1,3.4|
|
Name
|
Sodium methoxide
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(CCC1)N
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 50% K2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with CHCl3-acetone (2:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2N(C=C1C=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |